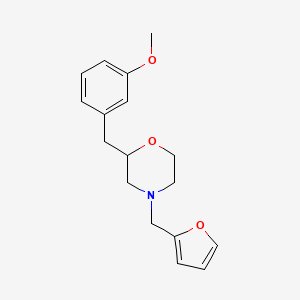![molecular formula C16H16N4 B4384668 2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine](/img/structure/B4384668.png)
2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine
概要
説明
2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
準備方法
The synthesis of 2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazole and pyrazine rings.
Common Reagents and Conditions: Typical reagents include hydrazine hydrate, 1,3-dicarbonyl compounds, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
科学的研究の応用
2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system in which it is used .
類似化合物との比較
2-[3-(1-Propan-2-ylpyrazol-3-yl)phenyl]pyrazine can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
Pyrazine derivatives: These compounds share the pyrazine ring and are used in various chemical and biological applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable tool for chemists, biologists, and medical researchers alike.
特性
IUPAC Name |
2-[3-(1-propan-2-ylpyrazol-3-yl)phenyl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12(2)20-9-6-15(19-20)13-4-3-5-14(10-13)16-11-17-7-8-18-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSTYGGRJFAXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B4384606.png)
![1-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4384612.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide](/img/structure/B4384617.png)
![5-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B4384621.png)
![N-ethyl-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine](/img/structure/B4384631.png)
![N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B4384635.png)
![3-(5-methylisoxazol-3-yl)-5-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4384637.png)

![2-[3-({[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B4384645.png)
![N'-[7-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-isobutyl-1-methyl-1H-benzimidazol-5-yl]-N,N-dimethylsulfamide](/img/structure/B4384653.png)
![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4384657.png)
![[(1S)-1-(methoxymethyl)-2-(4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}-1-piperidinyl)-2-oxoethyl]amine hydrochloride](/img/structure/B4384664.png)
![1-(2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B4384680.png)
![2-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4384689.png)
